2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-methylacetamide dihydrochloride
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Overview
Description
This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of similar compounds involves a three-step protocol . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Molecular Structure Analysis
The molecular structure of this compound and similar compounds has been studied using various techniques such as HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Antimicrobial and Antifungal Activity
Azole-containing piperazine derivatives, including compounds structurally similar to 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-methylacetamide dihydrochloride, have demonstrated considerable potential in antimicrobial and antifungal applications. Studies have shown that these compounds exhibit moderate to significant antibacterial and antifungal activities, comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).
Cancer Research
In cancer research, the structure and components similar to this compound have been investigated for their cytotoxic properties. Certain derivatives have shown promising results in inhibiting the growth of cancer cell lines, indicating potential as chemotherapeutic agents. Some compounds have been found effective against colon and lung cancer cell lines, with varying efficacy based on their substituents (Ghasemi, Sharifi, & Mojarrad, 2020).
Antitubercular Agents
Compounds structurally related to this compound have also been studied for their antitubercular activity. Some derivatives have shown potent activity against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis (Jallapally et al., 2014).
Antidiabetic Potential
Piperazine derivatives, including those with structural similarities to the chemical , have been identified as novel antidiabetic compounds. These compounds have shown significant potential in improving glucose tolerance in animal models of type II diabetes, offering a new avenue for diabetes treatment (Le Bihan et al., 1999).
Mechanism of Action
Target of Action
The compound, also known as 2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-N-methylacetamide;dihydrochloride, is a piperazine derivative . Piperazine derivatives are known to interact with a wide range of biological targets.
Mode of Action
Piperazine derivatives are known to interact with their targets in various ways, leading to a range of biological and pharmacological activities .
Biochemical Pathways
Piperazine derivatives are known to be involved in a wide range of biological and pharmaceutical activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological and pharmaceutical activities of piperazine derivatives , it can be inferred that this compound may have multiple effects at the molecular and cellular levels.
Properties
IUPAC Name |
2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-N-methylacetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O.2ClH/c1-18-15(23)12-20-7-9-21(10-8-20)16-19-5-6-22(16)14-4-2-3-13(17)11-14;;/h2-6,11H,7-10,12H2,1H3,(H,18,23);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCBNLASHOGQLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCN(CC1)C2=NC=CN2C3=CC(=CC=C3)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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